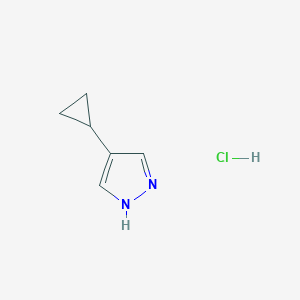

4-cyclopropyl-1H-pyrazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyclopropyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H9ClN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 4-cyclopropyl-1H-pyrazole hydrochloride consists of a five-membered aromatic ring with two adjacent nitrogen atoms, one of which is a pyrrole-type (proton donor) and the other a pyridine-type (proton acceptor) . The cyclopropyl group is attached to the fourth carbon of the pyrazole ring .Chemical Reactions Analysis

Pyrazole derivatives, including 4-cyclopropyl-1H-pyrazole hydrochloride, can undergo various chemical reactions due to the presence of the reactive pyrazole ring. These reactions can lead to structurally diverse pyrazole derivatives, which are valuable in biological, physical-chemical, material science, and industrial fields .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties Efficient synthesis methods and chemical properties of 4-cyclopropyl-1H-pyrazole derivatives have been extensively studied due to their significance in medicinal chemistry. For example, one study reported a divergent synthesis approach for fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes, showcasing the chemical versatility of cyclopropyl-containing compounds (Wang et al., 2008). Another research focused on the direct N-cyclopropylation of cyclic amides and azoles, highlighting the importance of cyclopropane structures in pharmaceuticals due to their unique spatial, electronic features, and high metabolic stability (Gagnon et al., 2007).

Reactivity and Applications in Organic Synthesis The reactivity of 4-cyclopropyl-1H-pyrazole derivatives in organic synthesis, including cyclopropanation reactions and their applications in creating complex molecular structures, is of particular interest. For instance, one study explored the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylations, demonstrating the potential for constructing tricyclic compounds through intramolecular reactions (Sidhom et al., 2018). Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation from cyclocondensation reactions shows the efficiency of modern synthetic methodologies in producing pyrazole derivatives with potential bioactivity (Machado et al., 2011).

Antifungal and Anticancer Potential The biological activities of 4-cyclopropyl-1H-pyrazole derivatives, particularly their antifungal and anticancer properties, are a significant area of research. The synthesis and antifungal activity evaluation of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives against Candida albicans highlight the potential therapeutic applications of these compounds (Maruoka et al., 2008). Moreover, new pyrazole derivatives have been designed as cell cycle kinase inhibitors, with some showing promising anticancer activities in preliminary studies (Nițulescu et al., 2015).

Direcciones Futuras

Pyrazole derivatives, including 4-cyclopropyl-1H-pyrazole hydrochloride, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields . Future research will likely continue to explore new and improved methods for synthesizing these compounds, as well as investigating their potential applications in areas such as medicinal chemistry, material science, and industrial chemistry .

Propiedades

IUPAC Name |

4-cyclopropyl-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c1-2-5(1)6-3-7-8-4-6;/h3-5H,1-2H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRPQHMYNGGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1H-pyrazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)

![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)